molecular formula C4H2Br2N2 B1337857 2,5-Dibromopyrimidine CAS No. 32779-37-6

2,5-Dibromopyrimidine

Cat. No. B1337857
CAS RN: 32779-37-6
M. Wt: 237.88 g/mol
InChI Key: XAHITOJPIWZJHD-UHFFFAOYSA-N
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Description

2,5-Dibromopyrimidine is a chemical compound with the molecular formula C4H2Br2N2 . It is an off-white crystalline solid . It is insoluble in water but soluble in strong polar organic solvents .


Synthesis Analysis

To synthesize 2,5-dibromopyrimidine, one method involves adding 2-amino-5-bromopyridine into a water-cooled solution at 10 °C. Then, slowly add 47% aqueous hydrogen bromide to the mixture. Finally, introduce liquid bromine into the mixture while maintaining the reaction temperature below 10 °C .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromopyrimidine consists of a six-membered ring with two nitrogen atoms and two bromine atoms attached . The average mass of the molecule is 237.880 Da .


Chemical Reactions Analysis

2,5-Dibromopyrimidine is used in various chemical reactions. For instance, it is used in the synthesis of new 2-aminopyrimidine derivatives . These derivatives are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Physical And Chemical Properties Analysis

2,5-Dibromopyrimidine has a density of 2.1±0.1 g/cm3, a boiling point of 235.7±20.0 °C at 760 mmHg, and a flash point of 96.4±21.8 °C . It has a molar refractivity of 39.7±0.3 cm3 and a molar volume of 115.0±3.0 cm3 .

Scientific Research Applications

Conductive Polymer Synthesis

2,5-Dibromopyrimidine has been utilized in the synthesis of poly(pyrimidine-2,5-diyl), a polymer with significant potential for electrical conductivity. This material can be converted into electrically conducting materials through chemical and electrochemical reductions, demonstrating its utility in electronic applications (Kanbara et al., 1992).

Synthesis of Molecular Rods for Metal Complexation

The compound plays a role in the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These are key in creating metal-complexing molecular rods, which have broad applications in materials science, particularly in the development of novel materials with specific electronic or optical properties (Schwab et al., 2002).

Synthesis of Pyrimido[4,5-e][1,2,4]triazines

2,5-Dibromopyrimidine is used in the new method for synthesizing pyrimido[4,5-e][1,2,4]triazines. This synthesis is vital in the development of compounds with potential applications in pharmaceuticals and agrochemicals (Sugimoto & Matsuura, 1975).

Scalable and Cycle Process Development

A scalable and cycle process for producing 2,4-dibromopyrimidine has been developed, highlighting the industrial relevance of dibromopyrimidines in chemical manufacturing. This process emphasizes the importance of efficient and environmentally friendly production methods for such compounds (Zhang et al., 2014).

Safety And Hazards

2,5-Dibromopyrimidine is harmful if swallowed and causes skin irritation. It also causes serious eye damage and irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection. It should be handled in a well-ventilated area and kept away from sources of ignition .

Future Directions

While specific future directions for 2,5-Dibromopyrimidine were not found in the search results, it’s worth noting that pyrimidines and their derivatives continue to be a focus of research due to their wide range of pharmacological effects . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2,5-dibromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHITOJPIWZJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449726
Record name 2,5-dibromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromopyrimidine

CAS RN

32779-37-6
Record name 2,5-dibromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromopyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
T Kanbara, T Kushida, N Saito, I Kuwajima… - Chemistry …, 1992 - journal.csj.jp
Reaction of 2,5-dibromopyrimidine with a zero-valent nickel complex affords poly(pyrimidine-2,5-diyl). This new polymer is easily converted into electrical conducting materials by …
Number of citations: 116 www.journal.csj.jp
PFH Schwab, F Fleischer, J Michl - The Journal of Organic …, 2002 - ACS Publications
Efficient syntheses of 5-brominated and 5,5‘-dibrominated 2,2‘-bipyridines and 2,2‘-bipyrimidines, useful for the preparation of metal-complexing molecular rods, have been developed. …
Number of citations: 230 pubs.acs.org
Y Liu, Y Cui, C Zhang, J Du, S Wang… - … A European Journal, 2018 - Wiley Online Library
Ionic porous organic polymers have attracted much attention due to their broad applications in catalysis, energy storage/conversion, proton conduction, etc. In this paper, an ionic …
G Hughes, C Wang, AS Batsanov, M Fern… - Organic & …, 2003 - pubs.rsc.org
New pyrimidine containing oligo(arylene)s, notably the pyrimidine–fluorene hybrid systems 13–16, have been synthesised by Suzuki cross-coupling methodology. An efficient synthesis …
Number of citations: 86 pubs.rsc.org
H Fukumoto, Y Fujiwara, T Yamamoto - Chemistry Letters, 2011 - journal.csj.jp
The metalation of Br–ThPy–Br (Th: thiophene-2,5-diyl; Py: pyridine-2,5-diyl) and 2-iodo-5-bromopyrimidine with i-PrMgCl proceeds regioselectively. The cross-coupling …
Number of citations: 6 www.journal.csj.jp
X Jin, L Zhang, X Fan, J Tian, M Wang, J Shi - Applied Catalysis B …, 2018 - Elsevier
Electron transfer kinetics plays a crucial role in water-splitting hydrogen evolution reaction, and accelerating the electron transfer while preventing charge recombination are one of the …
Number of citations: 32 www.sciencedirect.com
C Wang, GY Jung, AS Batsanov, MR Bryce… - Journal of Materials …, 2002 - pubs.rsc.org
We describe the synthesis of three new isomeric 1,3,4-oxadiazole–pyridine hybrids, namely: 2,6-, 3,5- and 2,4-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, (PDPy-2,6, PDPy-3…
Number of citations: 125 pubs.rsc.org
Q Xie, Y Yang, W Zhang, Z Gao, X Li, J Tang… - Chemical …, 2021 - pubs.rsc.org
Conjugated microporous polymers (CMPs) are cost-effective photocatalysts in organic transformations, while they are usually limited by the insufficient separation of photogenerated …
Number of citations: 26 pubs.rsc.org
J Düker, I Ghosh, B König - ACS Catalysis, 2013 - ACS Publications
The development of predictable methods to increase molecular complexity is of paramount importance in modern organic chemistry, especially in the context of synthesizing …
Number of citations: 2 pubs.acs.org
JR Immel, S Bloom - Angewandte Chemie International Edition, 2022 - Wiley Online Library
Exchanging the ribose backbone of an oligonucleotide for a peptide can enhance its physiologic stability and nucleic acid binding affinity. Ordinarily, the eneamino nitrogen atom of a …
Number of citations: 6 onlinelibrary.wiley.com

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